molecular formula C16H19NO4S B4429237 N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No. B4429237
M. Wt: 321.4 g/mol
InChI Key: JRAUOQOGFJVCJQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has been shown to inhibit the activity of a protein called MDM2, which is known to play a key role in regulating the function of a tumor suppressor protein called p53.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide involves the inhibition of MDM2, which is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting the activity of MDM2, this compound leads to the activation of p53. The activation of p53 leads to cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In vivo studies have also demonstrated the potential of this compound in cancer treatment, with significant tumor growth inhibition observed in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide is its specificity for MDM2 inhibition. This compound has been shown to have a high affinity for MDM2, with minimal off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in in vivo studies. Additionally, the potential toxicity of this compound in humans is not well understood, and further studies are needed to evaluate its safety and efficacy in clinical settings.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide. One potential direction is the development of more potent and selective MDM2 inhibitors, which can enhance the efficacy of cancer treatment. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials, which can provide valuable information for its potential use in cancer treatment. Additionally, the study of the mechanism of action of this compound can provide insights into the regulation of p53 and its role in cancer development and progression.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential in cancer treatment. The inhibition of MDM2 by this compound leads to the activation of p53, which is a key tumor suppressor protein. This activation of p53 leads to cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells. In addition to its potential in cancer treatment, this compound has also been studied for its potential in other diseases, such as neurodegenerative diseases and viral infections.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-12-5-4-6-13(9-12)11-22(18,19)17-14-7-8-15(20-2)16(10-14)21-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAUOQOGFJVCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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